Cas no 2137881-75-3 (1-2-(tert-butoxy)-2-oxoethyl-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid)
1-2-(tert-butoxy)-2-oxoethyl-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-2-(tert-butoxy)-2-oxoethyl-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2137881-75-3
- 1-[2-(tert-butoxy)-2-oxoethyl]-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- EN300-1165678
-
- Inchi: 1S/C15H19NO5/c1-15(2,3)21-12(17)8-16-7-10(9-4-5-9)6-11(13(16)18)14(19)20/h6-7,9H,4-5,8H2,1-3H3,(H,19,20)
- InChI Key: NEUJPWLEZYFAAG-UHFFFAOYSA-N
- SMILES: O(C(CN1C(C(C(=O)O)=CC(=C1)C1CC1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 293.12632271g/mol
- Monoisotopic Mass: 293.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 83.9Ų
1-2-(tert-butoxy)-2-oxoethyl-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1165678-0.05g |
1-[2-(tert-butoxy)-2-oxoethyl]-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2137881-75-3 | 0.05g |
$1068.0 | 2023-06-08 | ||
| Enamine | EN300-1165678-0.1g |
1-[2-(tert-butoxy)-2-oxoethyl]-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2137881-75-3 | 0.1g |
$1119.0 | 2023-06-08 | ||
| Enamine | EN300-1165678-0.25g |
1-[2-(tert-butoxy)-2-oxoethyl]-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2137881-75-3 | 0.25g |
$1170.0 | 2023-06-08 | ||
| Enamine | EN300-1165678-0.5g |
1-[2-(tert-butoxy)-2-oxoethyl]-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2137881-75-3 | 0.5g |
$1221.0 | 2023-06-08 | ||
| Enamine | EN300-1165678-1.0g |
1-[2-(tert-butoxy)-2-oxoethyl]-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2137881-75-3 | 1g |
$1272.0 | 2023-06-08 | ||
| Enamine | EN300-1165678-2.5g |
1-[2-(tert-butoxy)-2-oxoethyl]-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2137881-75-3 | 2.5g |
$2492.0 | 2023-06-08 | ||
| Enamine | EN300-1165678-5.0g |
1-[2-(tert-butoxy)-2-oxoethyl]-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2137881-75-3 | 5g |
$3687.0 | 2023-06-08 | ||
| Enamine | EN300-1165678-10.0g |
1-[2-(tert-butoxy)-2-oxoethyl]-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2137881-75-3 | 10g |
$5467.0 | 2023-06-08 | ||
| Enamine | EN300-1165678-50mg |
1-[2-(tert-butoxy)-2-oxoethyl]-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2137881-75-3 | 50mg |
$1068.0 | 2023-10-03 | ||
| Enamine | EN300-1165678-100mg |
1-[2-(tert-butoxy)-2-oxoethyl]-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
2137881-75-3 | 100mg |
$1119.0 | 2023-10-03 |
1-2-(tert-butoxy)-2-oxoethyl-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1-2-(tert-butoxy)-2-oxoethyl-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Introduction to 1-2-(tert-butoxy)-2-oxoethyl-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 2137881-75-3)
The compound 1-2-(tert-butoxy)-2-oxoethyl-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, identified by its CAS number 2137881-75-3, represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound belongs to the pyridine family, a class of molecules widely recognized for their diverse pharmacological properties. The structural features of this compound, including its tert-butoxy and cyclopropyl substituents, contribute to its unique chemical and biological profile, making it a subject of considerable interest in drug discovery and development.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of functionalized pyridines in the design of novel therapeutic agents. The presence of a 5-cyclopropyl group in the molecular structure of this compound enhances its binding affinity and selectivity, which are critical factors in the development of targeted therapies. Furthermore, the 2-oxoethyl moiety introduces a metabolic stability that is often sought after in drug candidates, ensuring prolonged activity within the biological system.
The 1,2-dihydropyridine core is particularly noteworthy due to its established role in cardiovascular medications. Compounds with this scaffold have demonstrated efficacy in managing conditions such as hypertension and angina by modulating calcium channel activity. The modifications present in 1-2-(tert-butoxy)-2-oxoethyl-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid suggest potential applications beyond cardiovascular therapy, including anti-inflammatory and antimicrobial properties.
In the context of contemporary pharmaceutical research, the synthesis and characterization of this compound have been driven by advancements in synthetic methodologies that allow for precise functionalization of heterocyclic frameworks. The incorporation of bulky tert-butoxy groups not only stabilizes reactive intermediates during synthesis but also influences the pharmacokinetic profile of the final product by modulating solubility and metabolic pathways.
One of the most compelling aspects of this molecule is its potential as a scaffold for further derivatization. The combination of a rigid cyclopropyl ring and an electron-withdrawing carbonyl group creates a dynamic platform for exploring structure-activity relationships (SAR). Researchers are particularly interested in how these structural elements interact with biological targets at the molecular level, which could lead to the identification of novel therapeutic mechanisms.
TheCAS number 2137881-75-3 provides a unique identifier for this compound, facilitating its tracking in scientific literature and patent databases. This standardized nomenclature is essential for ensuring consistency across different research groups and industries. As such, compounds like 1-2-(tert-butoxy)-2-oxoethyl-5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid serve as valuable tools in collaborative efforts aimed at accelerating drug discovery processes.
Recent publications have begun to explore the synthetic pathways leading to this compound, emphasizing strategies that enhance yield and purity while minimizing side reactions. The use of transition metal catalysis and asymmetric synthesis techniques has been particularly effective in constructing complex pyridine derivatives with high enantioselectivity. These methods align with broader trends in green chemistry, where efficiency and sustainability are prioritized alongside traditional metrics of success.
The biological activity of this compound has been preliminarily assessed through computational modeling and experimental screening assays. Initial results indicate promising interactions with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. While further studies are required to fully elucidate its mechanism of action, these findings underscore the potential therapeutic value derived from its unique structural features.
In conclusion,1-2-(tert-butoxy)-2-o x oethyl -5 - cyclopropyl - 2 - ox o - 1 , 2 - dihydrop y rid ine - 3 - carbox ylic acid (CAS No . 2137881 -75 -3) represents a significant contribution to the field of medicinal chemistry. Its structural complexity and functional diversity position it as a promising candidate for further exploration in drug development. As research continues to uncover new applications for heterocyclic compounds like this one, their role in addressing complex diseases will undoubtedly expand.
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